![molecular formula C19H22ClN3O2 B4977406 N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea is a chemical compound commonly known as CL-387785. It is a potent and selective inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in the signaling pathway of cytokines and growth factors. CL-387785 has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Wirkmechanismus
CL-387785 selectively inhibits N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. By blocking N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea, CL-387785 inhibits the activation of downstream signaling molecules, including STAT3, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CL-387785 has been shown to have several biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. It also enhances the immune response against cancer cells, by increasing the infiltration of immune cells into the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
CL-387785 has several advantages for lab experiments, including its high potency and selectivity, and its ability to sensitize cancer cells to other treatments. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research on CL-387785. One area of interest is the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the combination of CL-387785 with other targeted therapies could lead to even greater efficacy in cancer treatment.
Synthesemethoden
The synthesis of CL-387785 involves several steps, starting with the reaction of 4-chloroaniline with 2-(4-morpholinylmethyl)benzylamine in the presence of a base. The resulting intermediate is then reacted with isocyanate to form the final product, CL-387785. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
CL-387785 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by blocking the N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea-STAT3 signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell proliferation and survival. CL-387785 has also been shown to enhance the effectiveness of chemotherapy and radiotherapy, by sensitizing cancer cells to these treatments.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-5-7-18(8-6-17)22-19(24)21-13-15-3-1-2-4-16(15)14-23-9-11-25-12-10-23/h1-8H,9-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYXHCMUNIQIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


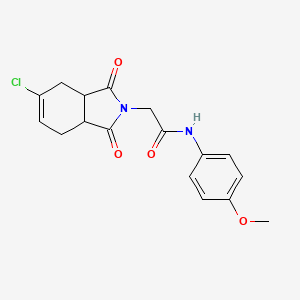
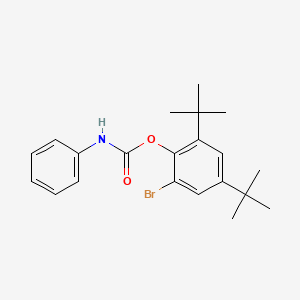
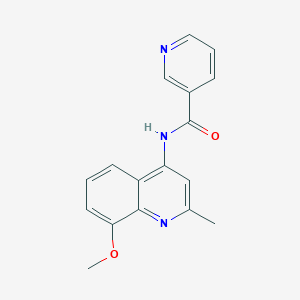
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
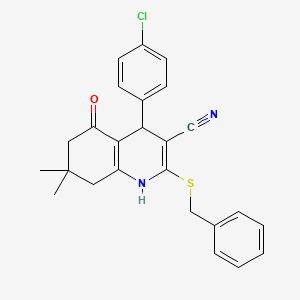
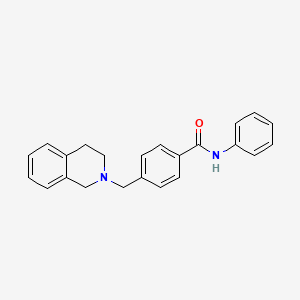
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
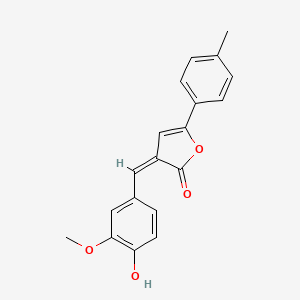
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
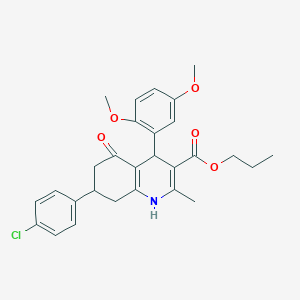
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)